MPEG-2000-DSPE
MPEG-2000-DSPE
MPEG-2000-DSPE was used to study stability and biodistribution and toxicity of lung-specific liposomal antitubercular drugs.
Brand Name:
Vulcanchem
CAS No.:
147867-65-0
VCID:
VC0164516
InChI:
InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Molecular Formula:
(C₂H₄O)nC₄₃H₈₄NO₁₀P
Molecular Weight:
N/A
MPEG-2000-DSPE
CAS No.: 147867-65-0
Reference Standards
VCID: VC0164516
Molecular Formula: (C₂H₄O)nC₄₃H₈₄NO₁₀P
Molecular Weight: N/A
Purity: 95+%
CAS No. | 147867-65-0 |
---|---|
Product Name | MPEG-2000-DSPE |
Molecular Formula | (C₂H₄O)nC₄₃H₈₄NO₁₀P |
Molecular Weight | N/A |
IUPAC Name | sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
Standard InChI | InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1 |
Standard InChIKey | SRLOHQKOADWDBV-NRONOFSHSA-M |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Appearance | Physical solid |
Description | MPEG-2000-DSPE was used to study stability and biodistribution and toxicity of lung-specific liposomal antitubercular drugs. |
Purity | 95+% |
Synonyms | DSPE-MPEG-2000; MPEG-2000-DSPE; 1,2-Distearoyl-phosphatidylethanolamine-methyl-polyethyleneglycol conjugate-2000 |
Reference | 1. R. Sawant and V. Torchilin “Polymeric micelles: polyethylene glycol-phosphatidylethanolamine (PEG-PE)-based micelles as an example” Methods ofMolecular Biology, Vol. 624 pp. 131-149, 2010 2. A. Lukyanov, Z. Gao, and V. Torchilin “Micelles from polyethylene glycol/phosphatidylethanolamine conjugates for tumor drug delivery” Journal ofControl Release, Vol. 91(1-2) pp. 97-102, 2003 3. S. Shaguna et al. “RNAi-based Therapeutics Targeting Survivin and PLK1 for Treatment of Bladder Cancer” Molecular Therapy, 2011,doi:10.1038/mt.2011.21 |
PubChem Compound | 86278269 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume